2-(Piperidin-3-yl)benzo[d]thiazole
Overview
Description
2-(Piperidin-3-yl)benzo[d]thiazole is a heterocyclic compound that features a benzothiazole ring fused with a piperidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anti-inflammatory and anti-cancer activities .
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzothiazole derivatives, have been found to exhibit anti-inflammatory properties . They act as specific targets for anti-inflammatory pharmacophores .
Mode of Action
It is known that benzothiazole derivatives, which share a similar structure, suppress the cyclooxygenase (cox) enzymes . These enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Biochemical Pathways
It is known that benzothiazole derivatives, which share a similar structure, affect the pathway involving the cyclooxygenase (cox) enzymes . These enzymes are involved in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Pharmacokinetics
It is known that benzothiazole derivatives, which share a similar structure, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can impact the bioavailability of the compound.
Result of Action
It is known that benzothiazole derivatives, which share a similar structure, have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Action Environment
It is known that benzothiazole derivatives, which share a similar structure, are stable under normal conditions
Biochemical Analysis
Biochemical Properties
2-(Piperidin-3-yl)benzo[d]thiazole plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity. For instance, studies have demonstrated that this compound exhibits inhibitory effects on cyclooxygenase enzymes, particularly cyclooxygenase-1 and cyclooxygenase-2 . This interaction is crucial for its anti-inflammatory properties, as it reduces the production of pro-inflammatory mediators. Additionally, molecular docking studies have revealed that this compound binds to the active sites of these enzymes, stabilizing their inactive forms .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to modulate cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which plays a pivotal role in regulating immune responses and inflammation . By inhibiting this pathway, this compound reduces the expression of pro-inflammatory cytokines and chemokines, thereby mitigating inflammatory responses. Furthermore, this compound has been found to influence cellular metabolism by modulating the activity of key metabolic enzymes, leading to altered energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with specific biomolecules, enzyme inhibition, and changes in gene expression. For instance, this compound binds to the active sites of cyclooxygenase enzymes, inhibiting their catalytic activity and preventing the conversion of arachidonic acid to prostaglandins . Additionally, this compound has been shown to modulate the expression of genes involved in inflammatory responses, such as those encoding cytokines and adhesion molecules . These molecular interactions contribute to the overall anti-inflammatory and immunomodulatory effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound exhibits good stability under physiological conditions, with minimal degradation over time . Long-term exposure to this compound has been found to result in sustained anti-inflammatory effects, as evidenced by reduced levels of pro-inflammatory markers in cell cultures . Additionally, in vivo studies have demonstrated that prolonged administration of this compound leads to consistent therapeutic outcomes without significant adverse effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound exhibit potent anti-inflammatory and analgesic effects without causing significant toxicity . At higher doses, some adverse effects, such as gastrointestinal disturbances and hepatotoxicity, have been observed . It is important to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites of this compound are further conjugated with glucuronic acid or sulfate, facilitating their excretion from the body . Additionally, this compound has been found to influence metabolic flux by modulating the activity of key enzymes involved in energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that this compound is efficiently transported across cell membranes by organic anion-transporting polypeptides and multidrug resistance-associated proteins . Once inside the cells, this compound is distributed to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . This distribution pattern is crucial for its biological activity, as it allows the compound to interact with its target biomolecules in different cellular locations.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound has been found to localize predominantly in the cytoplasm and nucleus, where it interacts with specific proteins and enzymes . Additionally, post-translational modifications, such as phosphorylation and acetylation, have been shown to influence the subcellular localization of this compound, directing it to specific compartments or organelles . These modifications are crucial for regulating the activity and function of this compound in different cellular contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-3-yl)benzo[d]thiazole typically involves the coupling of substituted 2-amino benzothiazoles with piperidine derivatives. One common method includes the reaction of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride . The reaction conditions often involve the use of solvents like toluene and catalysts to facilitate the coupling process .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods focus on optimizing yield and purity through controlled reaction conditions, including temperature, pressure, and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-3-yl)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to dihydrobenzothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazole derivatives, and various substituted benzothiazoles .
Scientific Research Applications
2-(Piperidin-3-yl)benzo[d]thiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has shown promise in the development of anti-inflammatory and anti-cancer drugs.
Industry: The compound is used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidin-1-yl)benzo[d]thiazole
- 2-(Morpholin-4-yl)benzo[d]thiazole
- 2-(Piperazin-1-yl)benzo[d]thiazole
Uniqueness
2-(Piperidin-3-yl)benzo[d]thiazole is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other similar compounds. Its piperidine moiety contributes to its ability to interact with biological targets in a specific manner, enhancing its potential as a therapeutic agent .
Properties
IUPAC Name |
2-piperidin-3-yl-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-2-6-11-10(5-1)14-12(15-11)9-4-3-7-13-8-9/h1-2,5-6,9,13H,3-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPKASSSZWCUJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC3=CC=CC=C3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
750640-97-2 | |
Record name | 2-(piperidin-3-yl)-1,3-benzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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